(2-Ethylpyridin-4-yl)methanol
Overview
Description
“(2-Ethylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of “(2-Ethylpyridin-4-yl)methanol” and similar compounds often involves complex chemical reactions. For instance, methanol can be produced from biomass-based syngas using a thermodynamic model . The process involves the use of catalysts and specific temperature and pressure conditions .Molecular Structure Analysis
The molecular structure of “(2-Ethylpyridin-4-yl)methanol” consists of a pyridine ring with an ethyl group and a methanol group attached to it. The exact structure can be represented by the SMILES stringCCc1ccc(CO)nc1
.
Scientific Research Applications
Anticancer and Antimicrobial Applications
“(2-Ethylpyridin-4-yl)methanol” has been used in the synthesis of new compounds with promising anticancer and antimicrobial activities . For instance, it has been used in the synthesis of new (E)‐N′‐Benzylidene‐2‐(2‐ethylpyridin‐4‐yl)‐4‐methylthiazole‐5‐carbohydrazides . These compounds have shown promising results in the fight against various types of cancer and microbial infections .
Synthesis of Aromatic Ketones
This compound has been used in the synthesis of aromatic ketones, particularly the pyridin-2-yl-methanone motifs . Aromatic ketones are important pharmaceutical intermediates, and the synthetic methods for these compounds have gained extensive attention in recent years .
Copper Catalysis
“(2-Ethylpyridin-4-yl)methanol” has been used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .
Synthesis of Antimicrobial Compounds
A series of new 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carbox-amide derivatives were synthesized and evaluated for their in vitro antimicrobial activities . Some of these compounds have shown promising antimicrobial activities against both bacterial and fungal pathogens .
Mechanism of Action
- Alcohol (ethanol), which shares some structural similarities with this compound, affects the brain’s neurons in several ways. It alters their membranes, ion channels, enzymes, and receptors. Specifically, alcohol binds directly to receptors for acetylcholine, serotonin, GABA (gamma-aminobutyric acid), and the NMDA receptors for glutamate .
Target of Action
properties
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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